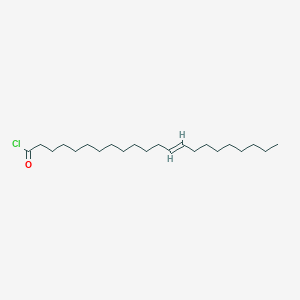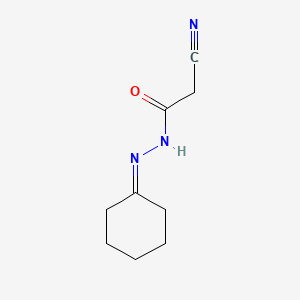![molecular formula C16H14N2O5 B12000411 1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate CAS No. 207124-66-1](/img/structure/B12000411.png)
1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate is a complex organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom
Métodos De Preparación
The synthesis of 1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate typically involves multiple steps, including the formation of the nitro groups and the butadienyl linkage. One common method involves the nitration of benzene derivatives followed by a series of electrophilic aromatic substitution reactions . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines or hydroxylamines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can form reactive intermediates that interact with cellular components, leading to its observed effects .
Comparación Con Compuestos Similares
Similar compounds to 1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate include other nitro-substituted aromatic compounds such as 1-nitro-4-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]benzene and (1E,3E)-1,4-dinitro-1,3-butadiene . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of nitro groups and the butadienyl linkage, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
207124-66-1 |
|---|---|
Fórmula molecular |
C16H14N2O5 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)buta-1,3-dienyl]benzene;hydrate |
InChI |
InChI=1S/C16H12N2O4.H2O/c19-17(20)15-11-5-3-9-13(15)7-1-2-8-14-10-4-6-12-16(14)18(21)22;/h1-12H;1H2/b7-1+,8-2+; |
Clave InChI |
NPYGKLTUYQHLMT-SFEXJBTNSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-].O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene](/img/structure/B12000333.png)

![(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12000349.png)

![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)

![2,4-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B12000389.png)
![N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B12000393.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)

![2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B12000407.png)
![3-[(4-Methylbenzyl)thio]valine](/img/structure/B12000412.png)
